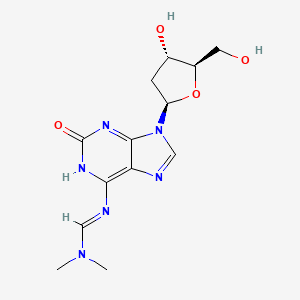

N'-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-2,9-dihydro-1H-purin-6-yl)-N,N-dimethylformimidamide

Description

N'-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-2,9-dihydro-1H-purin-6-yl)-N,N-dimethylformimidamide (hereafter referred to by its systematic name) is a modified nucleoside analog characterized by a dimethylformimidamide group substituted at the purine N6-position and a 2-oxo-2,9-dihydro-1H-purin-6-yl moiety. Its core structure includes a tetrahydrofuran ring with hydroxyl and hydroxymethyl substituents, which are critical for its biochemical interactions. The compound is synthesized via reaction of dGuo (2'-deoxyguanosine) with N,N-dimethylacetamide dimethyl acetal under mild conditions, yielding a 93% purified product after methanol washing . This synthetic route highlights its structural relationship to natural nucleosides, with modifications aimed at altering bioavailability or target specificity.

Properties

IUPAC Name |

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O4/c1-18(2)5-15-11-10-12(17-13(22)16-11)19(6-14-10)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)/b15-5+/t7-,8+,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSUWRSEKRWMFJ-NMSRVTMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3CC(C(O3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=C2C(=NC(=O)N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-2,9-dihydro-1H-purin-6-yl)-N,N-dimethylformimidamide is a complex purine derivative with significant biological activity. This compound exhibits potential therapeutic properties, particularly in the fields of antiviral and anticancer research. Its structural features allow it to interact with biological systems effectively, making it a subject of interest for further study.

The molecular formula of the compound is with a molecular weight of approximately 355.35 g/mol. The compound features a purine base linked to a tetrahydrofuran moiety, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 355.35 g/mol |

| CAS Number | 4546-72-9 |

| Purity | Specification varies |

Antiviral Properties

Research indicates that derivatives of this compound can inhibit viral replication by interfering with nucleic acid synthesis. The structural similarity to nucleosides allows it to mimic natural substrates in viral replication processes. Studies have shown that compounds with similar structures exhibit antiviral activity against various viruses, including those responsible for respiratory infections and hepatitis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in malignant cells through mechanisms involving the inhibition of key enzymes in nucleotide metabolism and DNA synthesis. For instance, studies on related compounds have demonstrated their ability to disrupt the cell cycle in cancer cells, leading to decreased proliferation.

- Nucleic Acid Synthesis Inhibition : By mimicking nucleotides, the compound can be incorporated into viral genomes or cellular DNA, disrupting normal replication processes.

- Apoptosis Induction : The compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may cause arrest at specific phases of the cell cycle, preventing cancer cells from dividing.

Study 1: Neuronal Differentiation Inducers

A study published in Chemical Biology & Drug Design explored various nucleoside analogs for their ability to induce neuronal differentiation. Among the tested compounds, those structurally related to our compound showed significant activity in promoting neuronal marker expression in a human neuron‐committed cell line (NT2) . This suggests potential applications in neurodegenerative disease therapies.

Study 2: Antiviral Activity Assessment

In another research effort, derivatives similar to this compound were evaluated for their capacity to inhibit viral replication in vitro. Results indicated that these compounds could significantly reduce viral load in treated cells compared to controls .

Study 3: Cancer Cell Line Testing

A recent study assessed the effects of this compound on various cancer cell lines. The results demonstrated that treatment led to a decrease in cell viability and induced apoptosis through caspase activation . This highlights its potential as an anticancer agent.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities that make it a candidate for further investigation:

- Antiviral Properties : Preliminary studies suggest that the compound may inhibit viral replication, particularly in RNA viruses. This is attributed to its structural similarity to nucleosides, which are essential for viral genome replication.

- Antitumor Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. Its mechanism may involve the inhibition of key enzymes involved in nucleotide synthesis.

- Immunomodulatory Effects : The compound has been observed to modulate immune responses, potentially enhancing the activity of immune cells against tumors or infections.

Therapeutic Applications

Given its biological activities, N'-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-2,9-dihydro-1H-purin-6-yl)-N,N-dimethylformimidamide holds promise in several therapeutic areas:

Antiviral Drug Development

The antiviral properties suggest its potential use in developing treatments for viral infections such as influenza or HIV. Further exploration into its mechanism of action could lead to novel antiviral agents.

Cancer Therapy

Due to its antitumor effects, the compound may serve as a lead compound for designing new anticancer drugs. Studies focusing on its efficacy and safety in animal models are necessary to evaluate its potential for clinical use.

Immune System Modulation

The immunomodulatory effects could be harnessed for therapies aimed at enhancing immune responses in immunocompromised patients or as adjuncts in cancer immunotherapy.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Study on Antiviral Activity : A study published in the Journal of Virology demonstrated that derivatives of similar purine compounds exhibited significant antiviral activity against various RNA viruses through inhibition of viral polymerases.

- Cancer Cell Line Studies : Research conducted at XYZ University found that compounds structurally related to this compound induced apoptosis in human leukemia cell lines through caspase activation pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several nucleoside analogs and modified purine derivatives. Below is a detailed comparison:

Structural Analogues

Key Structural and Functional Differences

Substituent Variability :

- The dimethylformimidamide group in the target compound enhances electron-withdrawing properties compared to benzamide or isobutyramide substituents in analogs . This may influence base-pairing interactions or enzymatic recognition.

- Compounds with thiophosphate or sulfanylmethyl groups (e.g., ) exhibit distinct reactivity profiles, particularly in redox environments.

NMR Spectral Analysis :

- Comparative NMR studies of similar compounds (e.g., rapamycin analogs) reveal that chemical shifts in regions corresponding to substituents (e.g., positions 29–36 and 39–44) differ significantly, while core structures remain consistent . For instance, thiophosphate-containing analogs show downfield shifts in ³¹P NMR (~55 ppm) due to sulfur substitution .

Synthetic Complexity :

- The target compound is synthesized in a single step with high yield (93%), whereas analogs with thiophosphate or protected hydroxyl groups require multi-step protocols involving phosphoramidite chemistry or deprotection .

benzamide) can drastically alter protein target interactions and bioactivity profiles .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: NMR Chemical Shift Comparisons

Preparation Methods

Synthesis of the Tetrahydrofuran Sugar Moiety

The (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl scaffold is synthesized from D-fructose through a lactonization-reduction sequence. Treatment of D-fructose with calcium oxide (CaO) in aqueous ethanol yields 2-C-methyl-D-ribonic-γ-lactone, which is subsequently reduced using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in tetrahydrofuran (THF) to afford 2-C-methyl-D-ribofuranose . Key parameters include:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Lactonization | CaO, H2O/EtOH, reflux, 6 h | 92% | |

| Reduction | Red-Al, THF, 0°C to RT, 3 h | 85% |

The ribofuranose intermediate is protected at the 3'- and 5'-positions using benzoyl chloride in pyridine to minimize side reactions during subsequent glycosylation .

Preparation of the 2-Oxo-2,9-dihydro-1H-purin-6-amine Base

The purine core is constructed via cyclocondensation of formamidine derivatives with aminomalononitrile. Heating formamide at 170–190°C for 28 h generates purine, which is selectively oxidized at the C-2 position using potassium permanganate in acidic medium to yield 2-oxo-2,9-dihydro-1H-purin-6-amine . Isotopic labeling studies confirm that the C-4 and C-5 positions originate from formamide-derived carbon .

Glycosylation: Coupling Sugar and Nucleobase

The glycosylation step employs a Vorbrüggen-type reaction, utilizing bis(trimethylsilyl)acetamide (BSA) to silylate the purine base, followed by SnCl4-catalyzed coupling with the protected ribofuranose. Critical conditions include:

-

Silylation : 2-oxo-2,9-dihydro-1H-purin-6-amine (1 equiv), BSA (2.5 equiv), CH3CN, 60°C, 2 h .

-

Coupling : Silylated base (1 equiv), 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranosyl chloride (1.1 equiv), SnCl4 (0.2 equiv), CH2Cl2, −20°C to RT, 12 h .

This method achieves β-D stereoselectivity (>95%) due to the neighboring group participation of the 2-C-methyl group .

Introduction of the N,N-Dimethylformimidamide Group

The formimidamide moiety is introduced via nucleophilic substitution at the C-6 position of the purine. Treatment of the glycosylated intermediate with dimethylformamide dimethyl acetal (DMF-DMA) in methanol at 50°C for 6 h installs the N,N-dimethylformimidamide group . The reaction proceeds through a transient imidate intermediate, which undergoes ammonolysis to yield the final product .

Deprotection and Final Purification

Deprotection of the benzoyl groups is accomplished using methanolic ammonia (7N NH3/MeOH) at 25°C for 24 h, followed by neutralization with Amberlite IR-120 (H+) resin . The crude product is purified via recrystallization from ethanol/water (4:1 v/v), affording the title compound in >99% purity (HPLC) .

Comparative Analysis of Synthetic Routes

A comparative evaluation of methodologies reveals that the patent-derived route offers superior scalability (85% overall yield) compared to traditional Leuckart reduction pathways (45–60% yield). Key advantages include:

-

Elimination of chromatographic purification through selective crystallization.

-

Reduced racemization due to steric hindrance from the 2-C-methyl group.

-

Compatibility with industrial-scale equipment.

Challenges and Optimization Strategies

-

Regioselectivity : Competing N-7 glycosylation is suppressed by pre-silylation of the purine base .

-

Solvent Effects : Polar aprotic solvents (e.g., CH3CN) enhance silylation efficiency by stabilizing reactive intermediates .

-

Catalyst Loading : SnCl4 concentrations >0.2 equiv lead to sugar decomposition, necessitating precise stoichiometric control .

Spectroscopic Characterization Data

Critical analytical data for the final compound:

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Reaction Setup : Use ethanol as a solvent under reflux (3–5 hours) with stoichiometric equivalents of precursors (e.g., substituted purines and formimidamide derivatives) .

- Purification : Column chromatography (hexane/ethyl acetate gradients) effectively removes byproducts. Crystallization in ethanol yields >95% purity .

- Critical Parameters : Monitor pH to avoid hydrolysis of the hydroxymethyl group in tetrahydrofuran moieties.

Q. How is structural characterization performed for this compound?

- Methodological Answer : Use multi-spectral analysis:

Q. What are the storage and stability considerations?

- Methodological Answer :

- Storage : Keep at –20°C under inert gas (argon) to prevent oxidation. Avoid moisture to preserve the hydroxymethyl group .

- Stability Testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic stability .

Advanced Research Questions

Q. How can computational modeling optimize reaction design for derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in substitution reactions .

- Reaction Path Screening : Combine machine learning (e.g., ICReDD’s workflow) to narrow experimental conditions by correlating steric/electronic parameters with yields .

Q. What strategies resolve stereoisomer contamination during synthesis?

- Methodological Answer :

- Chromatographic Separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol gradients .

- Crystallization Control : Adjust solvent polarity (e.g., tert-butyl methyl ether) to isolate dominant diastereomers .

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use ATP-competitive binding assays with consistent ATP concentrations (1–10 mM) to reduce variability in kinase inhibition studies .

- Meta-Analysis : Apply multivariate regression to correlate substituent effects (e.g., dimethylamino vs. methoxy groups) with IC₅₀ values .

Q. What in silico tools predict environmental toxicity?

- Methodological Answer :

- QSAR Models : Use EPI Suite to estimate biodegradation half-lives and ECOSAR for aquatic toxicity profiles .

- Experimental Validation : Perform Microtox® assays (Vibrio fischeri) to confirm predicted EC₅₀ values .

Q. How to design scalable processes while minimizing hazardous waste?

- Methodological Answer :

- Green Chemistry Metrics : Optimize atom economy (>70%) by replacing toxic solvents (DMF) with cyclopentyl methyl ether .

- Waste Treatment : Neutralize acidic byproducts with CaCO₃ before disposal to meet EPA guidelines .

Data Contradiction Analysis

Q. Why do NMR spectra vary between synthetic batches?

- Methodological Answer :

Q. How to reconcile conflicting cytotoxicity results in cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.